Amylase Secretion Potency Versus CCK Fragments
In a direct head-to-head comparison using guinea pig pancreatic acinar cells, Ac-CCK-7 (acetyl-7-peptide amide) was approximately 3 times more potent than non-acetylated CCK-7 (CCK 27-33) in stimulating amylase release, and was equipotent to the full-length CCK-8 (CCK 26-33) [1]. In a separate cross-study comparable assay using rat pancreatic acini, the EC50 for CCK-8 was 0.4 pM, while the heptapeptide (CCK-7) had an EC50 of 0.7 pM, with both peptides evoking a biphasic secretion profile characteristic of full CCK-A receptor agonism [2]. The N-acetyl modification thus restores full CCK-8-equivalent potency that is otherwise diminished in the non-acetylated heptapeptide.
| Evidence Dimension | Amylase secretion potency (pancreatic acinar cells) |
|---|---|
| Target Compound Data | Ac-CCK-7 equipotent to CCK-8; approximately 3-fold more potent than non-acetylated CCK-7 |
| Comparator Or Baseline | CCK-8 (CCK 26-33): equipotent to Ac-CCK-7; CCK-7 (CCK 27-33, non-acetylated): 3-fold less potent; CCK-6: EC50 = 3,000 pM; CCK-5: EC50 = 20,000 pM; CCK-4: EC50 = 30,000 pM |
| Quantified Difference | Ac-CCK-7 is 3-fold more potent than non-acetylated CCK-7; ≥4,000-fold more potent than CCK-6; ≥29,000-fold more potent than CCK-5; ≥43,000-fold more potent than CCK-4 |
| Conditions | Guinea pig pancreatic acinar cells (Bodanszky 1980); Rat pancreatic acini, biphasic amylase secretion assay (Yoshida 1996) |
Why This Matters
Procurement of Ac-CCK-7 rather than non-acetylated CCK-7 or shorter fragments ensures full CCK-8-equivalent potency and the physiologically relevant biphasic secretory response, avoiding the orders-of-magnitude potency loss and altered signaling pathway engagement observed with truncated or non-acetylated peptides.
- [1] Bodanszky, M., Tolle, J. C., Gardner, J. D., Walker, M. D., & Mutt, V. (1980). Cholecystokinin (pancreozymin). Synthesis and properties of the N α-acetyl-derivative of cholecystokinin 27-33. International Journal of Peptide and Protein Research, 16(5), 402–411. View Source
- [2] Yoshida, H., Tsunoda, Y., & Owyang, C. (1996). Structural requirements of CCK analogues to differentiate second messengers and pancreatic secretion. American Journal of Physiology-Gastrointestinal and Liver Physiology, 271(1), G8–G19. View Source
